N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
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Overview
Description
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary target of N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and hence, are a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathway related to cell division. By interacting with microtubules and tubulin, it disrupts the normal process of mitosis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound exhibits good selectivity between cancer cells and normal cells , suggesting a favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Result of Action
The compound’s action results in cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to a reduction in the proliferation of cancer cells, contributing to its anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide typically involves a series of chemical reactions. One common method includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones.
Scientific Research Applications
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Comparison with Similar Compounds
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also contain the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
3-N-fused heteroaryl indoles: These compounds have similar structural features and are studied for their biological activities.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-benzhydryl-N-(1,3-benzodioxol-5-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(23-17-11-12-18-19(13-17)28-14-27-18)22(26)24-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVQBPZJNUIZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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